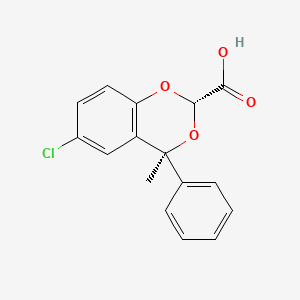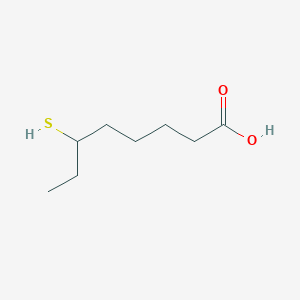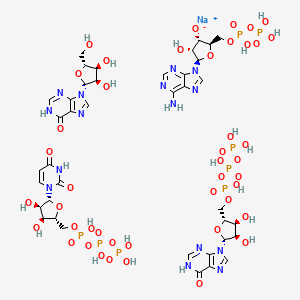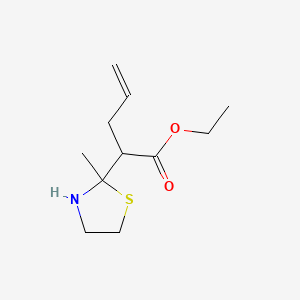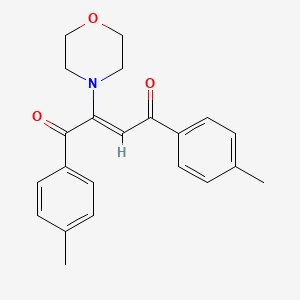![molecular formula C12H13ClN2S B14438033 1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride CAS No. 77148-62-0](/img/structure/B14438033.png)
1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ion substituted with a methyl group and a sulfanyl group linked to a pyridin-4-ylmethyl moiety. Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyridinium chloride with pyridin-4-ylmethylthiol in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
化学反応の分析
Types of Reactions
1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridinium ion can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Pyridine derivatives
Substitution: Various substituted pyridinium salts
科学的研究の応用
1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism of action of 1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s bioactivity.
類似化合物との比較
1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-Methyl-4-(pyridin-4-yl)pyridinium chloride: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
2-Methyl-1-(pyridin-4-yl)pyridinium chloride: The position of the methyl group is different, affecting the compound’s properties.
1-Methyl-2-(pyridin-4-ylthio)pyridinium chloride: Contains a thioether linkage instead of a sulfanyl group, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
77148-62-0 |
|---|---|
分子式 |
C12H13ClN2S |
分子量 |
252.76 g/mol |
IUPAC名 |
1-methyl-2-(pyridin-4-ylmethylsulfanyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H13N2S.ClH/c1-14-9-3-2-4-12(14)15-10-11-5-7-13-8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChIキー |
IEHXWOSLSXXVNW-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC=C1SCC2=CC=NC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


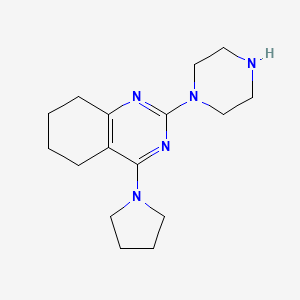
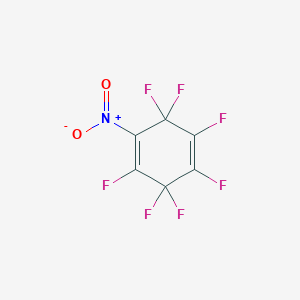

![2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B14437991.png)
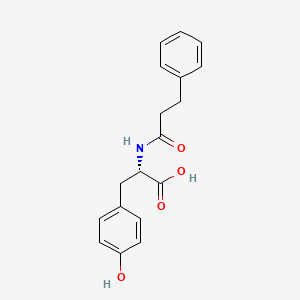
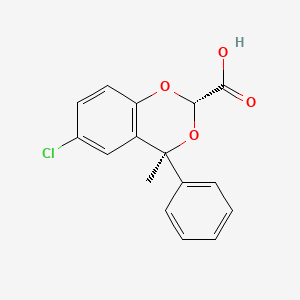
![4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14438008.png)

